

mass spectrometry of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

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Compound of Interest

Compound Name: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

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An In-depth Technical Guide to the Mass Spectrometry of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) behavior of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected fragmentation patterns based on the known mass spectrometric behavior of related chemical moieties, including cyclic ketals, cyclohexane derivatives, and methyl esters. The information herein is intended to serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** (Molecular Formula: $C_{10}H_{16}O_4$, Molecular Weight: 200.23 g/mol) is anticipated to display a discernible molecular ion peak and a series of characteristic fragment ions. The predicted quantitative data, including the mass-to-charge ratio (m/z), proposed ionic species, and estimated relative abundance, are summarized in the table below. The relative abundances are estimations based on the predicted stability of the fragment ions.

m/z	Proposed Ionic Species	Proposed Structure	Relative Abundance (Estimated)
200	$[M]^{\bullet+}$	$[C_{10}H_{16}O_4]^{\bullet+}$	15%
169	$[M - \bullet OCH_3]^{\bullet+}$	$[C_9H_{13}O_3]^{\bullet+}$	40%
141	$[M - \bullet COOCH_3]^{\bullet+}$	$[C_8H_{13}O_2]^{\bullet+}$	30%
112	$[C_6H_8O_2]^{\bullet+}$	Retro-Diels-Alder fragment	60%
99	$[C_5H_7O_2]^{\bullet+}$	Ketal ring fragmentation	100% (Base Peak)
86	$[C_4H_6O_2]^{\bullet+}$	Ethylene ketal fragment	70%
59	$[COOCH_3]^{\bullet+}$	$[CH_3OCO]^{\bullet+}$	25%
55	$[C_4H_7]^{\bullet+}$	Cyclohexane ring fragment	50%

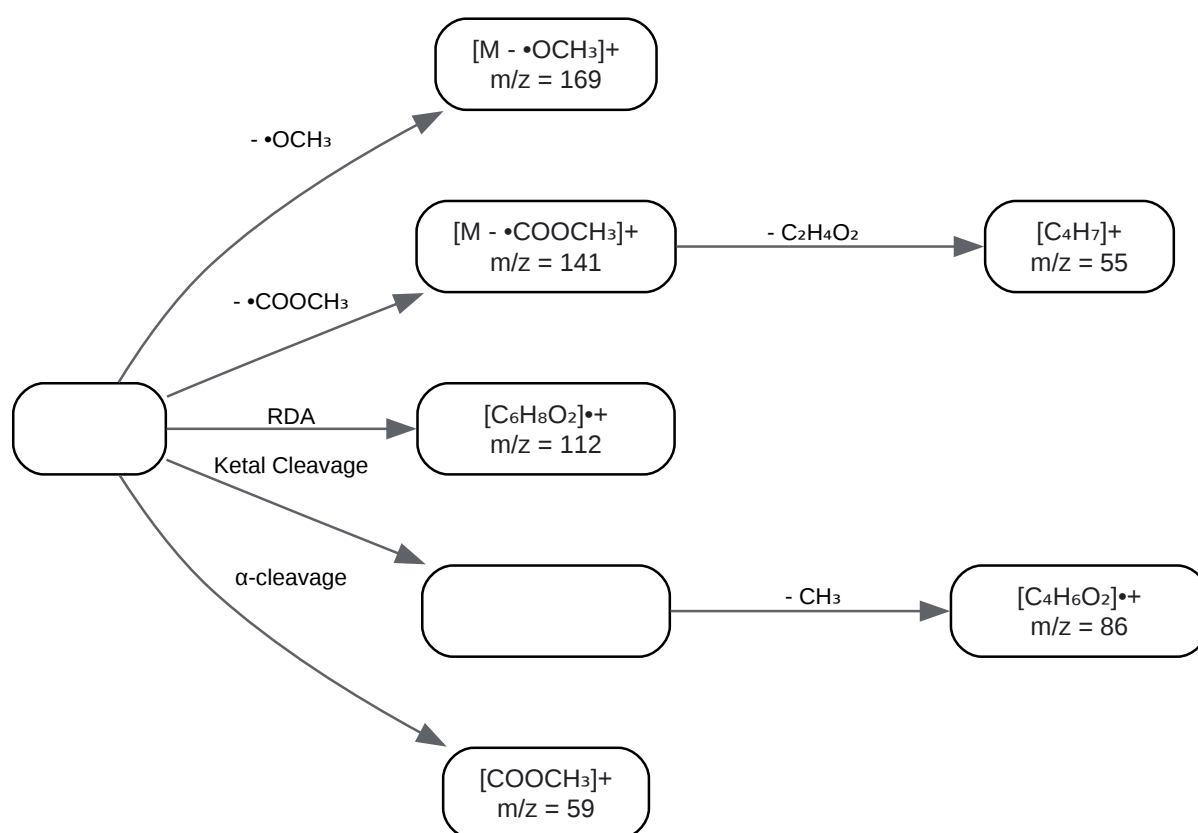
Predicted Fragmentation Pathways

The fragmentation of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** under electron ionization is expected to be initiated by the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion ($[M]^{\bullet+}$) at m/z 200. The subsequent fragmentation is predicted to proceed through several key pathways characteristic of its structural features:

- **Alpha-Cleavage adjacent to the ester:** Loss of the methoxy radical ($\bullet OCH_3$) to form the acylium ion at m/z 169, or loss of the entire methoxycarbonyl radical ($\bullet COOCH_3$) to yield an ion at m/z 141.
- **Ketal Ring Fragmentation:** The dioxaspiro ring system is prone to characteristic fragmentation. A key fragmentation is the cleavage of the C-O bonds and the spirocyclic carbon, which can lead to the formation of the base peak at m/z 99. Another prominent fragment from the ketal portion is the ion at m/z 86.

- Retro-Diels-Alder (RDA) Reaction: The cyclohexyl ring can undergo a retro-Diels-Alder reaction, leading to the formation of a characteristic ion at m/z 112.
- Cyclohexane Ring Fragmentation: The cyclohexane ring can also fragment through the loss of small neutral molecules like ethene, leading to various smaller fragments, such as the ion at m/z 55.

A visual representation of these predicted fragmentation pathways is provided in the diagram below.



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